molecular formula C19H16N2O3 B14513794 Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate CAS No. 62664-17-9

Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate

Cat. No.: B14513794
CAS No.: 62664-17-9
M. Wt: 320.3 g/mol
InChI Key: ZSNNDIWJURYZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate is an organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.

Preparation Methods

The synthesis of ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate typically involves the condensation reaction between ethyl 4-hydrazinylbenzoate and 4-oxonaphthalene-1(4H)-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate involves its interaction with molecular targets through the hydrazone linkage. This functional group can form stable complexes with metal ions and biological macromolecules, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate can be compared to other hydrazone derivatives, such as:

Properties

CAS No.

62664-17-9

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzoate

InChI

InChI=1S/C19H16N2O3/c1-2-24-19(23)13-7-9-14(10-8-13)20-21-17-11-12-18(22)16-6-4-3-5-15(16)17/h3-12,22H,2H2,1H3

InChI Key

ZSNNDIWJURYZSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.